molecular formula C5H8N4O B068241 1-methyl-1H-pyrazole-4-carbohydrazide CAS No. 170020-91-4

1-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B068241
CAS No.: 170020-91-4
M. Wt: 140.14 g/mol
InChI Key: SQXMGIRXVMUSLR-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular formula C5H8N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity. The choice of solvents and reaction conditions may be optimized to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carboxamides .

Scientific Research Applications

1-methyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-methyl-1H-pyrazole-4-carboxamide
  • 1-methyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

1-methyl-1H-pyrazole-4-carbohydrazide is unique due to its specific functional group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its carbohydrazide group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXMGIRXVMUSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170020-91-4
Record name 1-methyl-1H-pyrazole-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that the substituents on the pyrazole ring of 1-(substituted-pyrazole-4-carbonyl)-pyrazole derivatives, synthesized using 1-methyl-1H-pyrazole-4-carbohydrazide, significantly influence their herbicidal activity []. While the exact mechanism of action is not detailed in the provided research, the structure-activity relationship highlights the importance of specific modifications for enhancing the desired effects. This suggests that further investigations into the optimal substituents could lead to the development of more potent and selective herbicides.

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